![molecular formula C7H9N3O3 B14726061 3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione CAS No. 5753-17-3](/img/structure/B14726061.png)
3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its fused ring structure, which includes both pyrimidine and oxazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions often require heating under reflux with sodium methoxide in butanol, which facilitates the transformation of the acetyl methyl group and the amide carbonyl moiety into the desired fused ring structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring structure and exhibits similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with comparable chemical properties and applications.
Pyridazino[4,5-b][1,4]oxazin-8-one: This compound has a similar oxazine ring and is used in similar research applications.
Uniqueness
3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione is unique due to its specific ring structure and the presence of both pyrimidine and oxazine rings. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
5753-17-3 |
|---|---|
分子式 |
C7H9N3O3 |
分子量 |
183.16 g/mol |
IUPAC名 |
3-methyl-4,5-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-dione |
InChI |
InChI=1S/C7H9N3O3/c1-10-2-4-5(13-3-10)6(11)9-7(12)8-4/h2-3H2,1H3,(H2,8,9,11,12) |
InChIキー |
JGOVKNVJYMNXSI-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(C(=O)NC(=O)N2)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


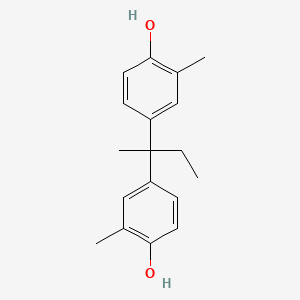

![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)
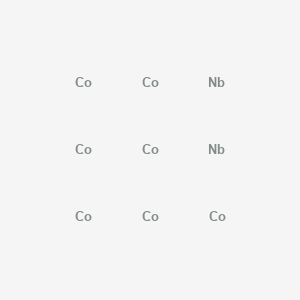
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)



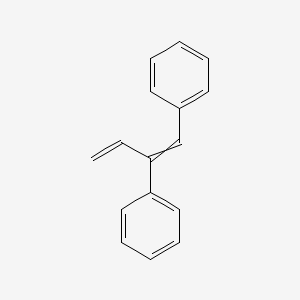
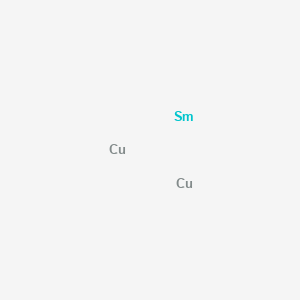
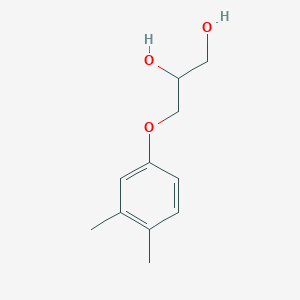
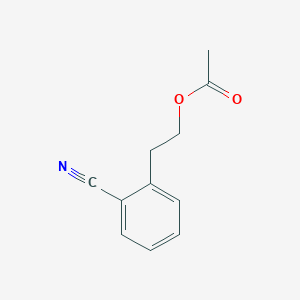

![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)
